3-Demethyl Colchicine-d3
Overview
Description
3-Demethyl Colchicine-d3 is a derivative of colchicine, a well-known alkaloid extracted from plants of the Colchicaceae family, such as Colchicum autumnale. Colchicine and its derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimitotic, and anticancer activities . This compound is specifically modified to enhance its biological activity and reduce toxicity, making it a valuable compound in scientific research and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Demethyl Colchicine-d3 involves the regio-selective demethylation of colchicine. One of the methods reported involves the use of microbial transformation. Streptomyces griseus ATCC 13273 has been shown to catalyze the regio-selective demethylation of colchicine to produce 2-O-demethyl-colchicine and 3-O-demethyl-colchicine . The reaction conditions include the use of dimethylformamide (DMF) as a co-solvent, which significantly enhances the yield of the desired products .
Industrial Production Methods
Industrial production of this compound can be achieved through biotransformation processes using specific microbial strains. For instance, Bacillus megaterium has been utilized to convert thiocolchicine into thiocolchicoside, a process that can be adapted for the production of this compound . This method is environmentally friendly and offers high regio-selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Demethyl Colchicine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the colchicine molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-Demethyl Colchicine-d3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Demethyl Colchicine-d3 involves its interaction with tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, this compound disrupts the formation of microtubules, leading to the inhibition of mitosis and induction of apoptosis in cancer cells . This mechanism is similar to that of colchicine but with potentially reduced toxicity and enhanced efficacy .
Comparison with Similar Compounds
3-Demethyl Colchicine-d3 can be compared with other colchicine derivatives, such as:
Colchicoside: A glucosylated derivative with anti-inflammatory and muscle relaxant properties.
Thiocolchicoside: A thiolated derivative with similar pharmacological activities but reduced toxicity.
Demecolcine: A demethylated derivative used in cancer treatment.
The uniqueness of this compound lies in its specific modification, which enhances its biological activity while reducing toxicity, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRUSQGIRBEMRN-VSLDJYOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693408 | |
Record name | N-[(7S)-3-Hydroxy-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl](~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314417-96-3 | |
Record name | N-[(7S)-3-Hydroxy-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl](~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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